

Application of Next-Generation Sequencing for M122 Subclade Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M122

Cat. No.: B608785

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Next-generation sequencing (NGS) has revolutionized the field of human genetics, providing an unprecedented level of resolution for studying genomic variation. This technology is particularly powerful for the analysis of the non-recombining portion of the Y-chromosome (NRY), enabling detailed investigation of paternal lineages and population history. This document provides a comprehensive overview of the application of NGS for the analysis of the Y-chromosome haplogroup O-M122 and its subclades. Haplogroup O-M122 is the most prevalent Y-chromosome lineage in East and Southeast Asia, making its detailed analysis crucial for understanding the demographic history and migration patterns of a significant portion of the global population.^{[1][2][3]}

These application notes and protocols are designed for researchers, scientists, and drug development professionals interested in utilizing NGS for high-resolution Y-chromosome analysis. The information provided covers experimental design, detailed laboratory protocols for library preparation, and a comprehensive bioinformatics workflow for data analysis and interpretation.

Data Presentation

The analysis of the **M122** subclade using NGS generates vast amounts of data. Summarizing this data in a structured format is essential for interpretation and comparison across different studies and populations.

Table 1: Frequency of Haplogroup O-M122 in Various East and Southeast Asian Populations

This table presents the frequency of the O-**M122** haplogroup in a selection of East and Southeast Asian populations, illustrating its high prevalence in this region. The data is compiled from multiple studies and demonstrates the geographic distribution of this paternal lineage.

Population	Country/Region	Sample Size (n)	Frequency of O-M122 (%)	Reference
Han (Northern)	China	413	52.06	[4]
Han (Southern)	China	1,102	53.72	[4]
Korean	Korea	81	38.27	[4]
Japanese	Japan	29	27.59	[4]
Tibetan	China	129	36.43	[4]
Vietnamese	Vietnam	205	26	[5]
Thai	Thailand	352	30	[5]
Filipino	Philippines	138	33	[1]
Malaysian	Malaysia	18	26	[5]
Indonesian	Indonesia	72	11	[5]
Hmong-Mien	Southeast Asia	249	51.41	[4]
Tibeto-Burman	Southeast Asia	293	48.81	[4]

Table 2: Estimated Divergence Times of O-M122 Subclades

This table provides the estimated divergence times for major subclades of haplogroup O-**M122**, calculated using Y-STR data. These estimates are crucial for reconstructing the timeline of population movements and diversification.

Subclade	Estimated Divergence Time (Years Before Present)	Reference
O3-M122	25,000 - 30,000	[2]
O3a-M324	18,600 ± 3,500	[6]
O3a5-M134	16,500 ± 3,400	[6]
O3a4-M7	13,800 ± 3,400	[6]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the NGS-based analysis of the **M122** subclade, from DNA extraction to library preparation for Illumina sequencing.

Protocol 1: Genomic DNA Extraction

High-quality genomic DNA is a prerequisite for successful NGS library preparation.

Materials:

- Blood, saliva, or tissue sample
- DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Oragene DNA saliva kit)
- Microcentrifuge
- Vortex mixer
- Water bath or heat block
- Spectrophotometer (e.g., NanoDrop) or Fluorometer (e.g., Qubit)

Procedure:

- Collect the biological sample according to standard procedures.
- Follow the manufacturer's instructions for the chosen DNA extraction kit. This typically involves cell lysis, protein precipitation, and DNA precipitation and washing.
- Resuspend the purified DNA in a suitable buffer (e.g., TE buffer).
- Assess the quantity and quality of the extracted DNA. Aim for a 260/280 ratio of ~1.8 and a 260/230 ratio of >2.0 for high purity. Use a fluorometric method for accurate quantification.
- Store the extracted DNA at -20°C until further use.

Protocol 2: NGS Library Preparation for Y-Chromosome Targeted Sequencing (Illumina)

This protocol outlines the steps for preparing a targeted sequencing library focusing on Y-SNPs and Y-STRs within the **M122** subclade.

1. DNA Fragmentation:

- Method: Enzymatic fragmentation or mechanical shearing (e.g., sonication). Enzymatic fragmentation is often preferred for its simplicity and requirement for less input DNA.[\[7\]](#)
- Procedure (Enzymatic):
 - Start with 10-100 ng of high-quality genomic DNA.
 - Incubate the DNA with a fragmentation enzyme mix according to the manufacturer's protocol. The incubation time will determine the final fragment size. Aim for a fragment size distribution of 150-350 bp.
 - Stop the fragmentation reaction by adding a stop buffer.

2. End Repair and A-tailing:

- Purpose: To repair the ends of the fragmented DNA to make them blunt and to add a single adenine (A) nucleotide to the 3' ends. This prepares the fragments for adapter ligation.[\[7\]](#)
- Procedure:
 - To the fragmented DNA, add an end-repair and A-tailing enzyme mix.
 - Incubate the reaction in a thermal cycler according to the manufacturer's recommended program.

3. Adapter Ligation:

- Purpose: To ligate platform-specific adapters to both ends of the DNA fragments. These adapters contain sequences for binding to the flow cell, sequencing primer binding sites, and sample-specific indexes (barcodes) for multiplexing.[\[7\]](#)
- Procedure:
 - Add a ligation master mix and the appropriate indexed adapters to the end-repaired and A-tailed DNA.
 - Incubate the reaction to allow the T4 DNA ligase to attach the adapters to the DNA fragments.

4. Library Purification:

- Purpose: To remove adapter dimers and other small DNA fragments.
- Method: Magnetic bead-based purification (e.g., AMPure XP beads).
- Procedure:
 - Add the magnetic beads to the ligation reaction and incubate to bind the DNA.
 - Place the tube on a magnetic stand to pellet the beads.
 - Remove the supernatant.

- Wash the beads with 80% ethanol.
- Elute the purified library from the beads with a low-salt buffer.

5. Library Amplification (Optional):

- Purpose: To enrich the library with fragments that have adapters ligated on both ends and to generate sufficient quantity for sequencing.
- Procedure:
 - Set up a PCR reaction with a high-fidelity DNA polymerase, PCR master mix, and primers that are complementary to the adapter sequences.
 - Perform a limited number of PCR cycles (e.g., 8-12 cycles) to amplify the library.
 - Purify the amplified library using magnetic beads to remove PCR primers and any remaining small fragments.

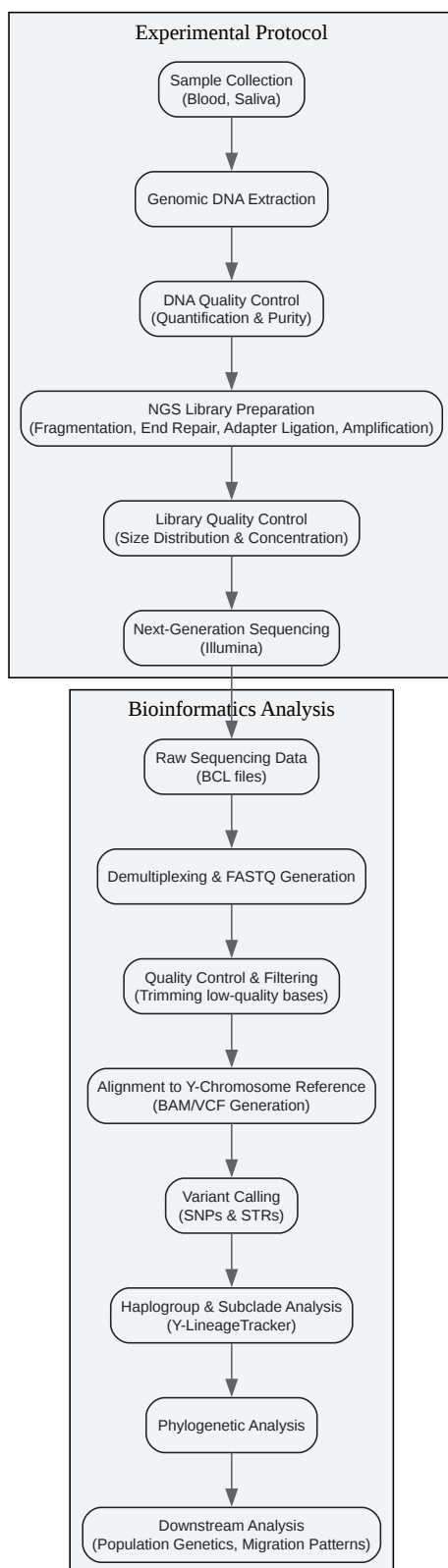
6. Library Quality Control:

- Purpose: To assess the size distribution and concentration of the final library.
- Procedure:
 - Run an aliquot of the library on an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation) to check the size distribution.
 - Quantify the library concentration using qPCR or a fluorometric method.

Mandatory Visualization

Experimental and Bioinformatics Workflow

The following diagram illustrates the complete workflow for the NGS-based analysis of the **M122** subclade, from sample collection to phylogenetic analysis.

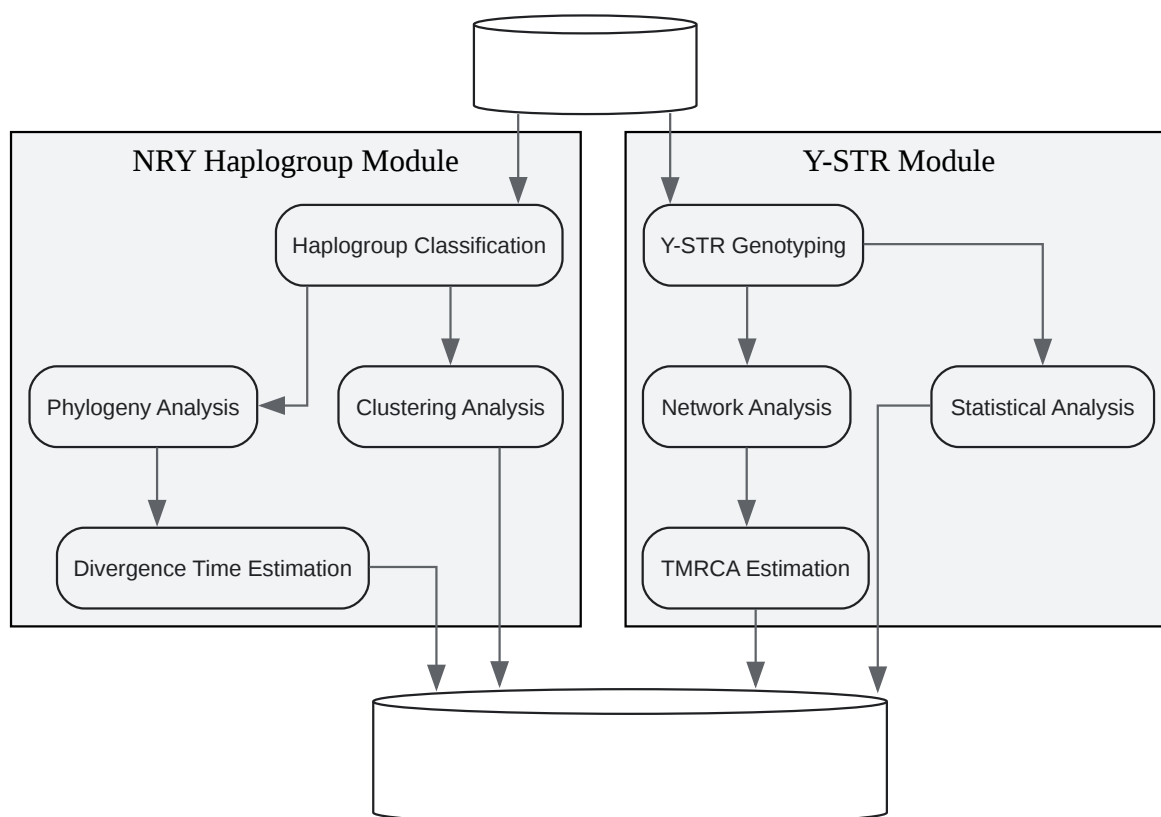


[Click to download full resolution via product page](#)

Caption: Overall workflow for **M122** subclade analysis.

Y-LineageTracker Bioinformatics Pipeline

The Y-LineageTracker is a powerful tool for the high-throughput analysis of Y-chromosomal NGS data.^{[8][9][10]} The following diagram outlines its main functions and workflow.



[Click to download full resolution via product page](#)

Caption: Y-LineageTracker bioinformatics workflow.

Conclusion

The application of next-generation sequencing to the analysis of the **M122** subclade offers a powerful approach to unraveling the paternal history of East and Southeast Asian populations. The detailed protocols and bioinformatics workflows provided in this document serve as a comprehensive guide for researchers and scientists. By leveraging these advanced techniques, it is possible to achieve high-resolution insights into the phylogeny, diversification,

and migration patterns of this significant human lineage. The continued application of NGS in this area will undoubtedly contribute to a more complete understanding of human population genetics and evolutionary history.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Haplogroup O-M122 - Wikipedia [en.wikipedia.org]
- 2. Y-Chromosome Evidence of Southern Origin of the East Asian–Specific Haplogroup O3-M122 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inferring human history in East Asia from Y chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discover.familytreedna.com [discover.familytreedna.com]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. researchgate.net [researchgate.net]
- 9. GitHub - Shuhua-Group/Y-LineageTracker: A high-throughput analysis framework for Y-chromosomal next-generation sequencing data [github.com]
- 10. Code Ocean [codeocean.com]
- To cite this document: BenchChem. [Application of Next-Generation Sequencing for M122 Subclade Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608785#application-of-next-generation-sequencing-for-m122-subclade-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com